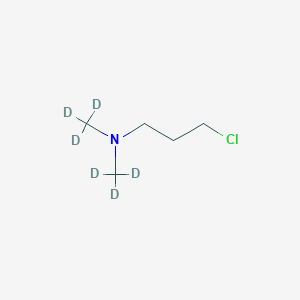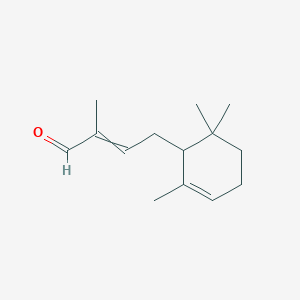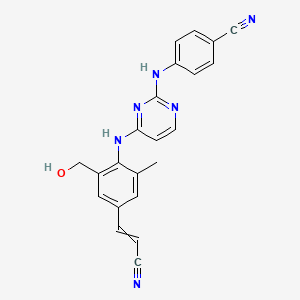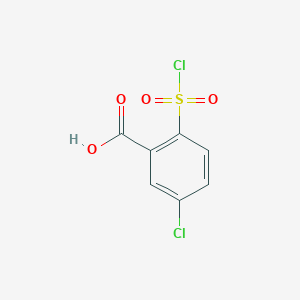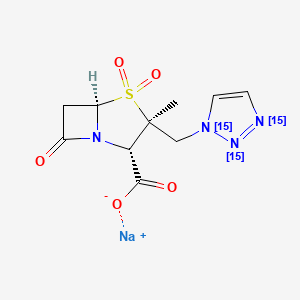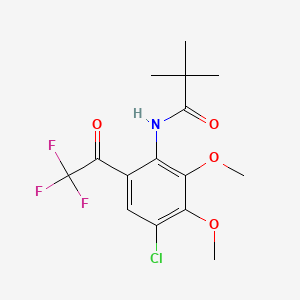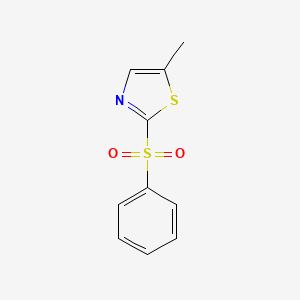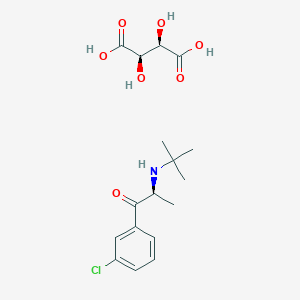
(S)-Bupropion L-Tartaric Acid Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Bupropion L-Tartaric Acid Salt is a chiral compound formed by the combination of (S)-Bupropion and L-Tartaric Acid. Bupropion is a well-known antidepressant and smoking cessation aid, while L-Tartaric Acid is a naturally occurring organic acid found in many plants, particularly grapes. The combination of these two compounds results in a salt that has unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bupropion L-Tartaric Acid Salt typically involves the resolution of racemic Bupropion using L-Tartaric Acid. The process begins with the preparation of racemic Bupropion, which is then reacted with L-Tartaric Acid to form diastereomeric salts. These salts are separated by crystallization, and the desired this compound is obtained through further purification steps.
Industrial Production Methods
Industrial production of this compound involves large-scale resolution techniques, such as chiral chromatography or enzymatic resolution. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
(S)-Bupropion L-Tartaric Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-Bupropion L-Tartaric Acid Salt has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its antidepressant and smoking cessation properties.
Industry: Utilized in the production of pharmaceuticals and as a resolving agent for chiral compounds.
作用機序
The mechanism of action of (S)-Bupropion L-Tartaric Acid Salt involves its interaction with neurotransmitter systems in the brain. Bupropion primarily inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant and smoking cessation effects. The L-Tartaric Acid component aids in the stabilization and solubility of the compound.
類似化合物との比較
Similar Compounds
®-Bupropion L-Tartaric Acid Salt: The enantiomer of (S)-Bupropion L-Tartaric Acid Salt, with different pharmacological properties.
Bupropion Hydrochloride: A commonly used form of Bupropion with similar therapeutic effects but different solubility and stability profiles.
Bupropion Hydrobromide: Another salt form of Bupropion with distinct pharmacokinetic properties.
Uniqueness
This compound is unique due to its chiral nature, which can result in different biological activities compared to its racemic or other enantiomeric forms. The presence of L-Tartaric Acid also enhances its solubility and stability, making it a valuable compound for pharmaceutical applications.
特性
分子式 |
C17H24ClNO7 |
|---|---|
分子量 |
389.8 g/mol |
IUPAC名 |
(2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H18ClNO.C4H6O6/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;5-1(3(7)8)2(6)4(9)10/h5-9,15H,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
InChIキー |
OGRSKLGKZQBLSQ-NDAAPVSOSA-N |
異性体SMILES |
C[C@@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
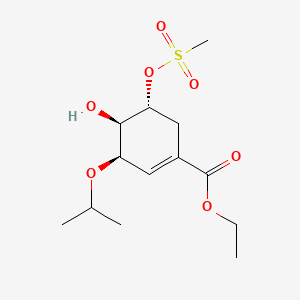
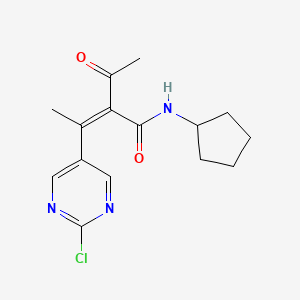
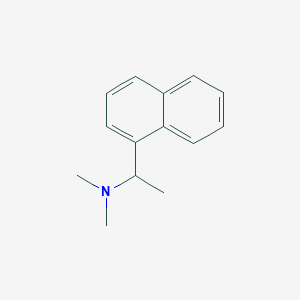
![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]Pyridine-6-ol](/img/structure/B13857827.png)

